molecular formula C20H23ClN2O2 B1363601 3-N-Fmoc-amino-piperidine hydrochloride CAS No. 672310-13-3

3-N-Fmoc-amino-piperidine hydrochloride

Cat. No. B1363601
CAS RN: 672310-13-3
M. Wt: 358.9 g/mol
InChI Key: NSNXXBDVQCSPJY-UHFFFAOYSA-N
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Description

“3-N-Fmoc-amino-piperidine hydrochloride” is a chemical compound used in proteomics research . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Synthesis Analysis

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .


Molecular Structure Analysis

The molecular formula of “3-N-Fmoc-amino-piperidine hydrochloride” is C20H23ClN2O2 and its molecular weight is 358.87 .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

The storage temperature for “3-N-Fmoc-amino-piperidine hydrochloride” is between 2-8°C .

Scientific Research Applications

. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group in peptide synthesis, which is removed under mild base conditions, typically using piperidine.

Synthesis of Nitrogen-Based Heterocyclic Compounds

Derivatives of piperidine, such as 3-N-Fmoc-amino-piperidine hydrochloride , are pivotal in the synthesis of nitrogen-based heterocyclic compounds. These compounds are foundational in medicinal chemistry due to their therapeutic effects and roles in synthetic and bio-organic chemistry .

Anticancer Applications

Piperidine derivatives are reported to possess anticancer properties. The structural motif of piperidine is often found in compounds that exhibit activity against various cancer cell lines, making 3-N-Fmoc-amino-piperidine hydrochloride a valuable precursor in the development of anticancer drugs .

Antiulcer Medications

Research has indicated that piperidine derivatives can be effective in treating ulcers3-N-Fmoc-amino-piperidine hydrochloride could be used to synthesize new compounds with potential antiulcer activities .

Antimicrobial Properties

The antimicrobial potential of piperidine derivatives makes them candidates for the development of new antibiotics3-N-Fmoc-amino-piperidine hydrochloride may serve as a starting material for compounds targeting resistant bacterial strains .

Peptide Coupling Reactions

In peptide synthesis, 3-N-Fmoc-amino-piperidine hydrochloride can be used in coupling reactions to form peptide bonds between amino acids. This is a crucial step in producing peptides with specific sequences for research and therapeutic use .

Optimization of Peptide Synthesis

The Fmoc group of 3-N-Fmoc-amino-piperidine hydrochloride can be strategically removed to suppress side reactions during peptide synthesis. This optimization is essential for producing high-purity peptides for scientific studies .

Safety and Hazards

The safety information for “3-N-Fmoc-amino-piperidine hydrochloride” indicates that it is harmful if swallowed and toxic in contact with skin or if inhaled. It also causes severe skin burns and eye damage .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-piperidin-3-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c23-20(22-14-6-5-11-21-12-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNXXBDVQCSPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374675
Record name (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N-Fmoc-amino-piperidine hydrochloride

CAS RN

672310-13-3
Record name (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 672310-13-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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